molecular formula C26H24N2O6 B4034569 2-(4-nitrophenyl)-2-oxoethyl 2-[(2,5-dimethylphenyl)amino]-4-oxo-4-phenylbutanoate

2-(4-nitrophenyl)-2-oxoethyl 2-[(2,5-dimethylphenyl)amino]-4-oxo-4-phenylbutanoate

Cat. No.: B4034569
M. Wt: 460.5 g/mol
InChI Key: ZFPVVXWWYLNQDY-UHFFFAOYSA-N
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Description

2-(4-nitrophenyl)-2-oxoethyl 2-[(2,5-dimethylphenyl)amino]-4-oxo-4-phenylbutanoate is a useful research compound. Its molecular formula is C26H24N2O6 and its molecular weight is 460.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 460.16343649 g/mol and the complexity rating of the compound is 721. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photopolymerization and Optical Storage

  • Cooperative Motion in Polymers : Research on similar nitrophenyl compounds has explored their use in reversible optical storage. For example, a study on azo polymers demonstrated that interactions between azo and nitrophenyl groups can induce significant shifts in absorption maxima and enable photoinduced birefringence in amorphous polymers. This phenomenon suggests potential applications in optical data storage and photonic devices (Meng et al., 1996).

Synthetic Methodology and Chemical Reactions

  • Nitroarene Reduction : Studies on the reduction of nitroarenes reveal applications in the synthesis of aminoarenes, which are crucial intermediates in pharmaceutical and materials science. For example, formic acid has been used as a reductant in the presence of ruthenium catalysts to convert nitroarenes to aminoarenes, highlighting a method for generating valuable chemical building blocks (Watanabe et al., 1984).

Anticancer Research

  • Organotin(IV) Complexes as Anticancer Drugs : Amino acetate functionalized Schiff base organotin(IV) complexes have been evaluated for their cytotoxicity against various human tumor cell lines. This research demonstrates the potential of organometallic compounds in developing new anticancer therapies (Basu Baul et al., 2009).

Inhibitors of Biological Pathways

  • Menaquinone Biosynthesis in Tuberculosis : Compounds with similar structural motifs have been investigated as inhibitors of the menaquinone biosynthesis pathway in Mycobacterium tuberculosis. These studies aim to discover new therapeutic agents against tuberculosis by targeting essential bacterial biosynthetic pathways (Li et al., 2011).

Properties

IUPAC Name

[2-(4-nitrophenyl)-2-oxoethyl] 2-(2,5-dimethylanilino)-4-oxo-4-phenylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O6/c1-17-8-9-18(2)22(14-17)27-23(15-24(29)19-6-4-3-5-7-19)26(31)34-16-25(30)20-10-12-21(13-11-20)28(32)33/h3-14,23,27H,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFPVVXWWYLNQDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(CC(=O)C2=CC=CC=C2)C(=O)OCC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-nitrophenyl)-2-oxoethyl 2-[(2,5-dimethylphenyl)amino]-4-oxo-4-phenylbutanoate
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2-(4-nitrophenyl)-2-oxoethyl 2-[(2,5-dimethylphenyl)amino]-4-oxo-4-phenylbutanoate
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2-(4-nitrophenyl)-2-oxoethyl 2-[(2,5-dimethylphenyl)amino]-4-oxo-4-phenylbutanoate
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2-(4-nitrophenyl)-2-oxoethyl 2-[(2,5-dimethylphenyl)amino]-4-oxo-4-phenylbutanoate
Reactant of Route 5
2-(4-nitrophenyl)-2-oxoethyl 2-[(2,5-dimethylphenyl)amino]-4-oxo-4-phenylbutanoate
Reactant of Route 6
Reactant of Route 6
2-(4-nitrophenyl)-2-oxoethyl 2-[(2,5-dimethylphenyl)amino]-4-oxo-4-phenylbutanoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.